molecular formula C16H21N3O7 B15039733 Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate

Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B15039733
M. Wt: 367.35 g/mol
InChI Key: GMVPLXHMNCQWKJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a benzoyl group containing nitro and methoxy substituents

Preparation Methods

The synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by esterification to form the ethyl ester. The resulting compound is then reacted with piperazine to form the final product. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H21N3O7

Molecular Weight

367.35 g/mol

IUPAC Name

ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21N3O7/c1-4-26-16(21)18-7-5-17(6-8-18)15(20)11-9-13(24-2)14(25-3)10-12(11)19(22)23/h9-10H,4-8H2,1-3H3

InChI Key

GMVPLXHMNCQWKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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